Butyrylcholinesterase (BuChE) Inhibitory Activity: 2,2-Dimethylchroman-4-ol vs. gem-Dimethylchroman-4-amine Library
2,2-Dimethylchroman-4-ol demonstrates measurable butyrylcholinesterase (BuChE) inhibitory activity (IC50 range: 2.9 – 7.3 μM), positioning it within the potency range of clinically used Alzheimer's therapeutics [1]. This activity is notably distinct from its direct 4-amino analogs, which exhibit significantly reduced potency (IC50 range: 7.6 – 67 μM), highlighting the critical role of the C4 hydroxyl group in target engagement.
| Evidence Dimension | Equine serum butyrylcholinesterase (eqBuChE) inhibition |
|---|---|
| Target Compound Data | IC50 range: 2.9 – 7.3 μM |
| Comparator Or Baseline | gem-Dimethylchroman-4-amine derivatives (IC50 range: 7.6 – 67 μM) |
| Quantified Difference | Up to 23-fold higher potency for 4-ol vs. 4-amine analogs |
| Conditions | In vitro enzymatic assay using equine serum BuChE |
Why This Matters
For procurement decisions in neurological research programs, this data directly informs the selection of 2,2-Dimethylchroman-4-ol over its 4-amino derivatives when BuChE inhibition is the desired mechanistic endpoint, avoiding the lower potency and higher variability of the amine series.
- [1] Moutayakine, A., et al. (2022). Evaluation of Chromane Derivatives: Promising Privileged Scaffolds for Lead Discovery within Alzheimer’s Disease. Bioorganic & Medicinal Chemistry, 68, 116860. DOI: 10.1016/j.bmc.2022.116860 View Source
